molecular formula C16H18N4S B5640157 2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5640157
M. Wt: 298.4 g/mol
InChI Key: ZFNYAEGHLMFZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine derivatives has been described, involving the conversion of the base compound into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The structures of these compounds were confirmed through various analytical techniques such as 1H-NMR, MS, and elemental analyses (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied, revealing diverse coordination modes when used as ligands for divalent metal thiocyanates. Infrared and ligand field spectra have been employed to discuss their properties, and crystal structures have been described, demonstrating the compound's versatility in forming complex structures (Dillen et al., 1983).

Chemical Reactions and Properties

Research into the chemical reactions of 2-thioacetohydrazide derivatives has led to the synthesis of a variety of compounds exhibiting potential as cardiovascular agents due to their inhibitory effects on cAMP phosphodiesterase from various tissues. These studies underscore the significant biological activity that these compounds may possess, furthering their potential therapeutic applications (Novinson et al., 1982).

Physical Properties Analysis

The synthesis and characterization of derivatives, including their crystal structures and physico-chemical properties, have been a focal point of research, revealing detailed insights into their stability, reactivity, and interactions. These studies provide a foundation for understanding the behavior of these compounds under various conditions (Canfora et al., 2010).

Chemical Properties Analysis

The exploration of the chemical properties of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives has led to the discovery of their potential as herbicidal and antimicrobial agents. These compounds have been synthesized and tested for their bioactivity, demonstrating significant efficacy against various pests and pathogens, which highlights their potential utility in agricultural and pharmaceutical applications (Shen De-long, 2006).

Mechanism of Action

While the specific mechanism of action for “2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit significant inhibitory activity . For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to act as novel CDK2 inhibitors .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-10-5-6-11(2)14(7-10)9-21-16-18-15-17-12(3)8-13(4)20(15)19-16/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNYAEGHLMFZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethylbenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

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